(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 864977-12-8
VCID: VC6633159
InChI: InChI=1S/C24H29N3O6S3/c1-33-16-15-27-21-12-11-20(35(2,29)30)17-22(21)34-24(27)25-23(28)18-7-9-19(10-8-18)36(31,32)26-13-5-3-4-6-14-26/h7-12,17H,3-6,13-16H2,1-2H3
SMILES: COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Molecular Formula: C24H29N3O6S3
Molecular Weight: 551.69

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 864977-12-8

Cat. No.: VC6633159

Molecular Formula: C24H29N3O6S3

Molecular Weight: 551.69

* For research use only. Not for human or veterinary use.

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide - 864977-12-8

Specification

CAS No. 864977-12-8
Molecular Formula C24H29N3O6S3
Molecular Weight 551.69
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Standard InChI InChI=1S/C24H29N3O6S3/c1-33-16-15-27-21-12-11-20(35(2,29)30)17-22(21)34-24(27)25-23(28)18-7-9-19(10-8-18)36(31,32)26-13-5-3-4-6-14-26/h7-12,17H,3-6,13-16H2,1-2H3
Standard InChI Key SNIBNFHAZJOUSH-IZHYLOQSSA-N
SMILES COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide, delineates its core structure. Key components include:

  • A benzo[d]thiazol-2(3H)-ylidene scaffold, a bicyclic system with a thiazole ring fused to a benzene ring.

  • An N-(3-(2-methoxyethyl)) substituent, introducing a methoxyethyl chain at position 3 of the benzothiazole.

  • A 6-(methylsulfonyl) group on the benzothiazole ring, enhancing electrophilicity and potential target binding.

  • A 4-(azepan-1-ylsulfonyl)benzamide moiety, featuring a seven-membered azepane ring linked via a sulfonyl group to a benzamide.

The Z-configuration (syn-periplanar orientation) of the imine bond in the benzothiazol-2-ylidene group is critical for stereoelectronic interactions .

Table 1: Molecular Identity Data

PropertyValueSource
CAS No.864977-12-8
Molecular FormulaC₂₄H₂₉N₃O₆S₃
Molecular Weight551.69 g/mol
IUPAC Name4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
SMILESCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely employs multi-step strategies analogous to those reported for related benzothiazole sulfonamides :

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol with a carbonyl source under acidic conditions yields the benzothiazole scaffold .

  • Sulfonylation: Introduction of the methylsulfonyl group at position 6 via oxidation of a thioether intermediate using hydrogen peroxide or oxone .

  • N-Alkylation: The 2-methoxyethyl group is appended via microwave-assisted Fukuyama-Mitsunobu reaction or base-promoted alkylation .

  • Chan-Lam Coupling: Installation of the azepane sulfonyl benzamide fragment through copper-catalyzed cross-coupling .

Stability and Reactivity

The methylsulfonyl and azepane sulfonyl groups impart polarity, enhancing solubility in polar aprotic solvents. The labile N-H bond in the benzothiazol-2-ylidene moiety (pKa ≈ 3–4) permits pH-dependent tautomerism, influencing reactivity .

Physicochemical Properties

Solubility and Partitioning

While explicit solubility data are unavailable, the compound’s LogP (estimated at ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The molecular weight (551.69 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability.

Spectroscopic Characterization

  • NMR: Diagnostic signals include a singlet for the methylsulfonyl group (δ ~3.1 ppm) and multiplet resonances for the azepane protons (δ ~1.5–2.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 552.3 ([M+H]⁺) confirms the molecular formula.

Biological Activities and Mechanistic Insights

Hypothesized Targets

The compound’s structural motifs suggest potential interactions with:

  • Kinases: Sulfonamide derivatives often inhibit ATP-binding pockets due to sulfonyl-oxygen interactions with catalytic lysines.

  • G Protein-Coupled Receptors (GPCRs): The azepane ring may engage in hydrophobic interactions with transmembrane helices .

  • Sigma Receptors: Benzothiazole sulfonamides exhibit affinity for σ1R, modulating calcium signaling and apoptosis .

Metabolic Stability

Analogous compounds demonstrate moderate metabolic stability in rat liver microsomes, with primary oxidation sites at N-methyl groups and azepane rings . Introducing electron-withdrawing sulfonyl groups may attenuate CYP450-mediated degradation .

Research Applications and Future Directions

Drug Discovery

This compound’s multifunctional architecture positions it as a lead candidate for:

  • Anticancer Agents: Targeting tyrosine kinases (e.g., VEGF-R2) or DNA topoisomerases.

  • Anti-inflammatory Therapeutics: Inhibiting cyclooxygenase-2 (COX-2) or interleukin-1β (IL-1β) production.

Synthetic Methodology Development

Its synthesis exemplifies advances in stereoselective N-alkylation and SuFEx click chemistry, enabling rapid diversification of benzothiazole libraries .

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